2-nitro-N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide
Description
The molecule 2-nitro-N’-[(2-phenylcyclopropyl)carbonyl]benzohydrazide is a complex organic compound. It contains a nitro group (-NO2), a phenylcyclopropyl group, and a carbonyl group (C=O). The molecule is made up of a total of 39 atoms; 15 Hydrogen atoms, 17 Carbon atoms, 3 Nitrogen atoms, and 4 Oxygen atoms .
Synthesis Analysis
The synthesis of such compounds can be achieved through various methods. One common method for the synthesis of nitro compounds involves the direct substitution of hydrocarbons with nitric acid (RH + HONO2 → RNO2 + H2O). Other methods include displacement reactions with nitrite ions (RX + NO2- → RNO2 + X-) and oxidation of primary amines (RNH2 ⟶[O] RNO2) .Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 26 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 N hydrazine, and 1 nitro group (aromatic) .Chemical Reactions Analysis
The nitro group in the molecule, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Physical And Chemical Properties Analysis
Nitro compounds are a very important class of nitrogen derivatives. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .properties
IUPAC Name |
2-nitro-N'-(2-phenylcyclopropanecarbonyl)benzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16(12-8-4-5-9-15(12)20(23)24)18-19-17(22)14-10-13(14)11-6-2-1-3-7-11/h1-9,13-14H,10H2,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYIOUOQWKBFCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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